1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea
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Overview
Description
“N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA” is a complex organic compound that features a combination of indole, pyrimidine, and thiourea moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with a chlorinated indole, the compound can be synthesized through electrophilic substitution reactions.
Attachment of the Ethylamine Group: The indole derivative can be reacted with ethylamine under controlled conditions to form the intermediate.
Pyrimidine Coupling: The intermediate is then coupled with a pyrimidine derivative through nucleophilic substitution.
Formation of the Thiourea Moiety: Finally, the compound is completed by reacting with phenyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the pyrimidine or thiourea groups.
Substitution: Various substitution reactions can occur, especially at the chlorinated indole and pyrimidine sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules in organic chemistry.
Biology
In biological research, it might be studied for its potential interactions with various biomolecules.
Medicine
Medicinal chemistry research could explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-1-{[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA
- N-{(E)-1-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA
Uniqueness
The uniqueness of “N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA” might lie in its specific substitution pattern, which could confer unique biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H24ClN7S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylthiourea |
InChI |
InChI=1S/C24H24ClN7S/c1-15-12-16(2)29-23(28-15)31-22(32-24(33)30-19-6-4-3-5-7-19)26-11-10-17-14-27-21-9-8-18(25)13-20(17)21/h3-9,12-14,27H,10-11H2,1-2H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
KHGPHNIRJLPNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=S)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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